molecular formula C16H16BrNOS B2890080 (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396850-94-4

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No. B2890080
CAS RN: 1396850-94-4
M. Wt: 350.27
InChI Key: OTCREGXJPCWNSZ-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a bromophenyl group, a thiophenyl group, and a piperidinyl group attached to a methanone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and thiophenyl groups are aromatic, while the piperidinyl group is a cyclic amine . The exact structure would depend on the specific positions of these groups on the methanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromophenyls, thiophenyls, piperidines, and ketones all have distinct properties, and the properties of the final compound would be a combination of these .

Scientific Research Applications

Chemosensing Applications

The compound has been utilized in the development of conjugated microporous polymers (CMPs) for chemosensing applications. These CMPs, with extended π-conjugation and high surface area, are capable of selectively sensing amines. The presence of functional groups like bromophenyl can enhance the fluorescence of aliphatic amines and perform fluorescence quenching for aromatic amines, making it a valuable tool for detecting and differentiating between various types of amines .

Antimicrobial Activity

In the field of antimicrobial research, derivatives of the compound have shown promise. Specifically, the bromophenyl moiety has been incorporated into structures that exhibit potent antimicrobial activity. These structures have been tested against a range of bacterial strains, and certain derivatives have emerged as particularly effective, indicating the potential of (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone as a scaffold for developing new antibacterial agents .

Drug Discovery

The compound’s structure is conducive to drug discovery, especially as a framework for developing novel therapeutic agents. Its derivatives have been explored for their biological potential, including as inhibitors for HIV-1. The bromophenyl group plays a crucial role in the efficacy of these derivatives, suggesting that further exploration could lead to new drugs with significant anti-HIV activity .

Optoelectronic Properties Tuning

The bromophenyl group within the compound is instrumental in tuning optoelectronic properties when incorporated into polymers. This tuning capability is essential for applications in semiconductors, light-harvesting antennas, and other electronic devices where specific optical and electronic properties are required .

Gas Storage

CMPs containing the bromophenyl group have been investigated for their potential in gas storage applications. The compound’s structure contributes to the creation of materials with high porosity and surface area, which are critical characteristics for efficient gas storage .

Heterogeneous Catalysis

The compound has been applied in the synthesis of materials used in heterogeneous catalysis. The bromophenyl moiety can be part of catalysts that facilitate various chemical reactions, potentially leading to more efficient and environmentally friendly processes .

Fluorescent Chemosensors

The compound’s derivatives can act as fluorescent chemosensors, particularly useful in environmental monitoring and diagnostics. The ability to detect specific chemicals through changes in fluorescence can be applied in the detection of pollutants or hazardous substances .

Light-Harvesting Materials

Incorporating the compound into light-harvesting materials can improve their performance. The bromophenyl group can contribute to the absorption and emission properties of these materials, which is beneficial for solar energy applications and the development of more efficient photovoltaic devices .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and potential biological activity .

properties

IUPAC Name

(2-bromophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-14-5-2-1-4-13(14)16(19)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCREGXJPCWNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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